1-Heptanone, 7-iodo-1-phenyl-
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Overview
Description
1-Heptanone, 7-iodo-1-phenyl- is an organic compound belonging to the class of ketones It is characterized by a seven-carbon chain with an iodine atom and a phenyl group attached to the first carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Heptanone, 7-iodo-1-phenyl- can be synthesized through several methods. One common approach involves the reaction of heptanoyl chloride with phenol in the presence of aluminum chloride in methylene chloride for 14 hours at room temperature . Another method includes the reaction of enanthic acid with phenol in the presence of zinc chloride .
Industrial Production Methods: Industrial production of 1-Heptanone, 7-iodo-1-phenyl- typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of reagents and catalysts, as well as reaction time and temperature, are crucial factors in the industrial production process.
Chemical Reactions Analysis
Types of Reactions: 1-Heptanone, 7-iodo-1-phenyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium azide (NaN3) and potassium cyanide (KCN) can be used for substitution reactions.
Major Products:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-Heptanone, 7-iodo-1-phenyl- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Heptanone, 7-iodo-1-phenyl- involves its interaction with molecular targets and pathways. The ketone group can participate in nucleophilic addition reactions, while the iodine atom can undergo substitution reactions. These interactions can lead to the formation of various products with different biological and chemical properties .
Comparison with Similar Compounds
1-Heptanone: A ketone with a seven-carbon chain but without the iodine and phenyl groups.
7-Iodoheptanone: Similar structure but lacks the phenyl group.
1-Phenylheptanone: Contains the phenyl group but lacks the iodine atom.
Uniqueness: 1-Heptanone, 7-iodo-1-phenyl- is unique due to the presence of both the iodine atom and the phenyl group, which impart distinct chemical properties and reactivity. This combination makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
110719-01-2 |
---|---|
Molecular Formula |
C13H17IO |
Molecular Weight |
316.18 g/mol |
IUPAC Name |
7-iodo-1-phenylheptan-1-one |
InChI |
InChI=1S/C13H17IO/c14-11-7-2-1-6-10-13(15)12-8-4-3-5-9-12/h3-5,8-9H,1-2,6-7,10-11H2 |
InChI Key |
WTGFEZATFLRAIN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CCCCCCI |
Origin of Product |
United States |
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